

6-Chloro-2-methoxy-9-acridinamine CAS number 3548-09-2

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Compound of Interest

Compound Name: 6-Chloro-2-methoxy-9-acridinamine

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An In-Depth Technical Guide to **6-Chloro-2-methoxy-9-acridinamine** (ACMA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxy-9-acridinamine, commonly known as ACMA (CAS Number: 3548-09-2), is a polycyclic aromatic amine of the acridine class. Initially recognized for its fluorescent properties, ACMA has become an indispensable tool in cellular and molecular biology. Its utility stems from two primary characteristics: its ability to intercalate into nucleic acids and the pH-dependent nature of its fluorescence. These features have established ACMA as a versatile probe for visualizing DNA and for quantifying proton gradients across biological membranes. Beyond its role as a fluorescent marker, ACMA exhibits intrinsic biological activities, including the inhibition of acetylcholinesterase and serving as a structural backbone for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of ACMA, detailing its physicochemical properties, mechanisms of action, key applications with validated protocols, and its broader implications in drug discovery.

Core Molecular Profile

6-Chloro-2-methoxy-9-acridinamine is a substituted acridine, a class of compounds known for their planar tricyclic structure that facilitates insertion between the base pairs of DNA.^{[1][2]} The specific substitutions on the acridine ring—a chloro group at position 6, a methoxy group at

position 2, and an amino group at position 9—dictate its unique spectral properties and biological interactions.

Physicochemical and Spectroscopic Data

The fundamental properties of ACMA are critical for its application in experimental settings. Proper handling and storage, particularly protection from light, are essential to maintain its integrity.^[3]

Property	Value	Source(s)
CAS Number	3548-09-2	^[3] ^[4] ^[5]
Molecular Formula	C ₁₄ H ₁₁ ClN ₂ O	^[4] ^[6]
Molecular Weight	258.7 g/mol	^[4] ^[5] ^[7]
Appearance	Light yellow to yellow crystalline solid	^[3] ^[8]
Solubility	Methanol (1 mg/ml), Miscible in Water	^[4] ^[8]
LogP	4.213	^[3] ^[5]
Excitation Maximum	~411-419 nm	^[4] ^[9]
Emission Maximum	~475-483 nm	^[4] ^[9]
Storage Conditions	-20°C, Protect from light	^[3] ^[5]

Chemical Structure

The structural arrangement of ACMA is fundamental to its function. The planar aromatic system is the primary requirement for DNA intercalation, while the amino and methoxy groups modulate its electronic and fluorescent properties.

6-Chloro-2-methoxy-9-acridinamine (ACMA)

ACMA_img

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Caption: Chemical structure of **6-Chloro-2-methoxy-9-acridinamine**.

Primary Mechanisms of Action & Applications

ACMA's utility in research is dominated by its dual function as a DNA intercalator and a pH-sensitive fluorescent probe.

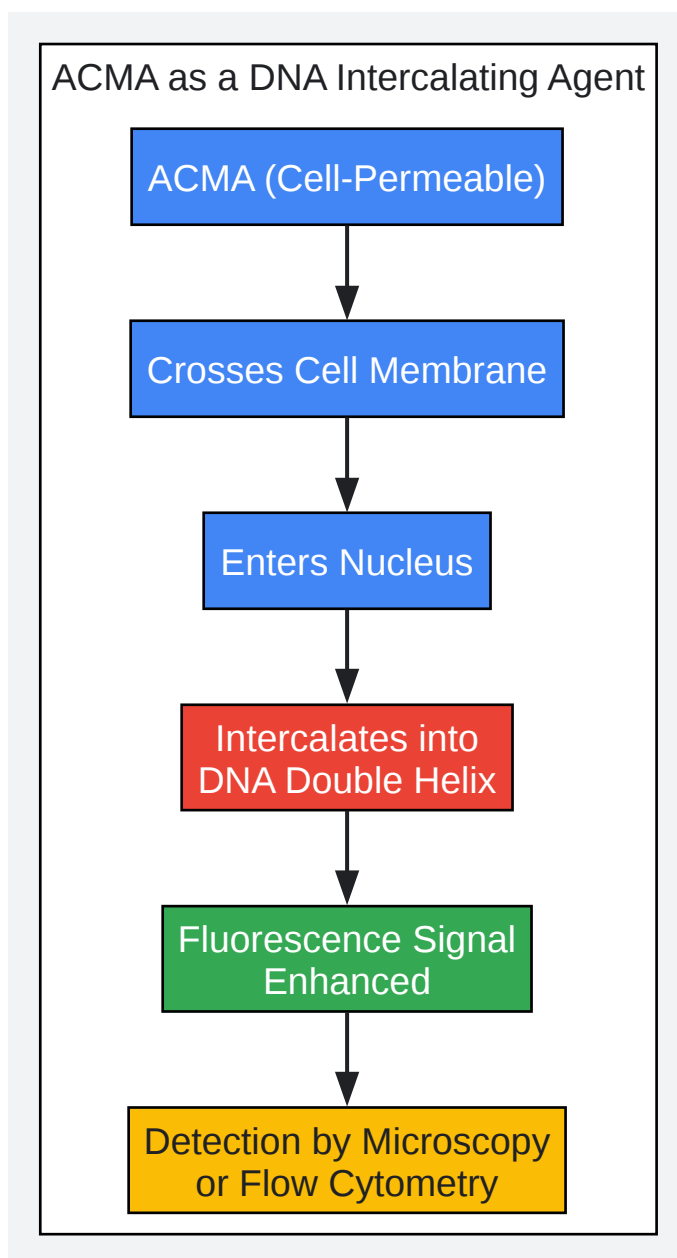
DNA Intercalation and Visualization

The planar nature of the acridine ring allows ACMA to insert itself between the base pairs of double-stranded DNA.[6][9] This intercalation process is the cornerstone of its application as a nucleic acid stain.

Causality of Experimental Choice: When ACMA intercalates, its local environment changes, leading to a significant enhancement of its fluorescence. This phenomenon allows for the direct visualization and quantification of DNA.[9] It exhibits a preference for poly(dA-dT) sequences.[4][8] The binding of ACMA to DNA can result in the formation of three distinct complexes, each with unique binding affinities and characteristics, involving both intercalation and external binding.[10][11]

This property is leveraged in various techniques:

- Fluorescence Microscopy: Staining of nuclei in fixed or permeabilized cells.
- Flow Cytometry: Quantification of DNA content for cell cycle analysis.
- In vitro Assays: Measuring DNA concentration and studying DNA-protein interactions.



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Caption: Workflow of ACMA for DNA visualization.

pH-Sensitive Fluorescent Probe

ACMA's fluorescence is highly dependent on pH.^{[4][5]} In acidic environments, the acridine nitrogen can become protonated, leading to a phenomenon known as fluorescence quenching. This property makes ACMA an exceptional tool for measuring proton gradients (ΔpH) across biological membranes.

Causality of Experimental Choice: When a proton gradient is established across a membrane (e.g., in mitochondria, chloroplasts, or vacuoles), ACMA accumulates in the acidic compartment. This accumulation, coupled with protonation, leads to a measurable decrease in the overall fluorescence of the sample. The rate and extent of this quenching can be used to quantify the activity of proton pumps and transporters like V-ATPases and H⁺/solute antiporters.[\[4\]](#)[\[5\]](#)

Key applications include:

- Bioenergetics: Studying proton pumping by mitochondrial and bacterial respiratory chain complexes.[\[4\]](#)
- Plant Biology: Measuring changes in vacuolar pH in response to substrate transport.[\[3\]](#)[\[5\]](#)
- Membrane Transport: Characterizing the activity of Na⁺/H⁺ antiporters and other ion transport systems.[\[4\]](#)

Additional Biological Activities & Therapeutic Potential

While primarily used as a probe, ACMA and its derivatives possess intrinsic bioactivities that are of interest to drug development professionals.

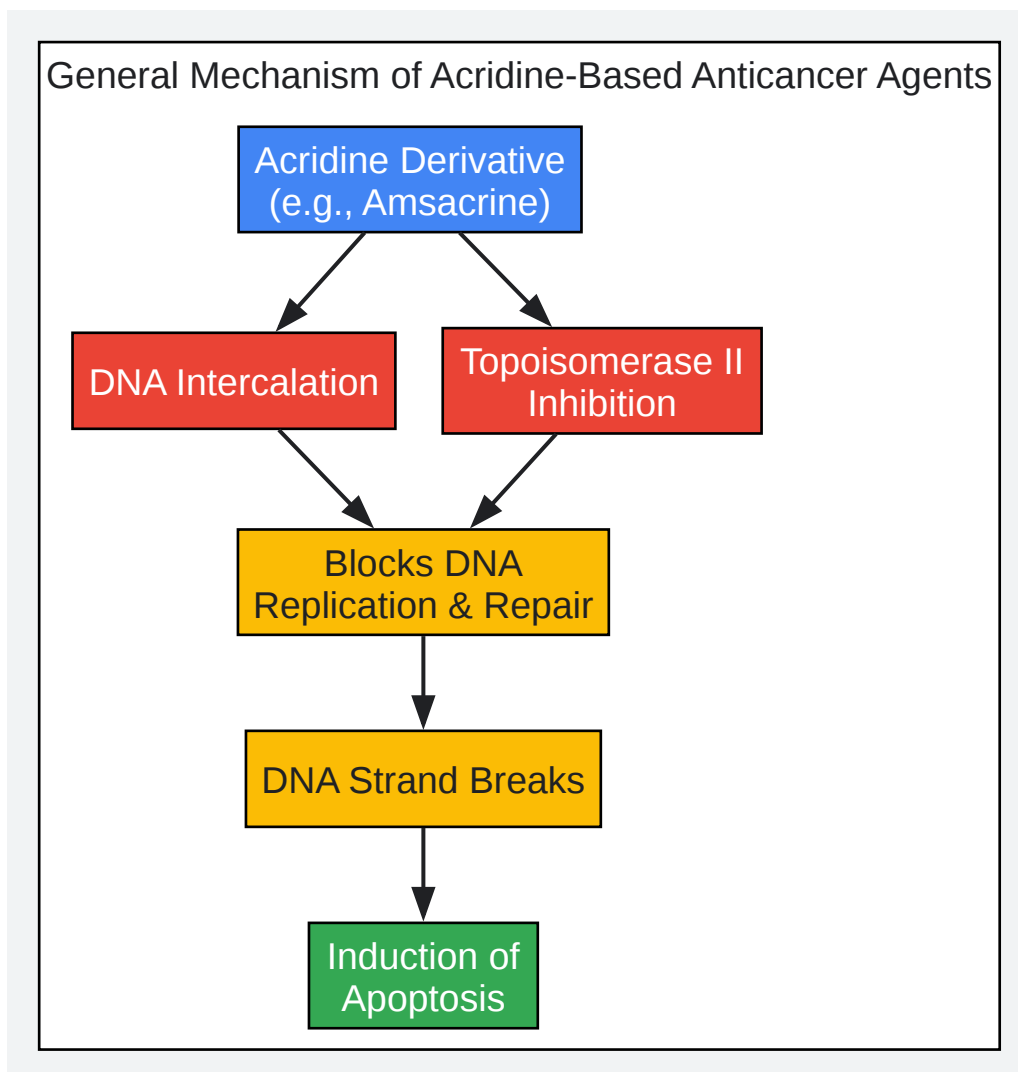
Enzyme Inhibition

ACMA is a known inhibitor of acetylcholinesterase (AChE), with a reported K_i value of 49 nM.[\[4\]](#)[\[8\]](#) This positions it within a class of compounds investigated for potential therapeutic roles in neurodegenerative diseases like Alzheimer's, where AChE inhibition is a key treatment strategy.

Scaffold for Anticancer Drug Development

Acridine derivatives have a long history as chemotherapeutic agents, largely due to their ability to intercalate DNA and inhibit critical enzymes involved in DNA replication and repair, such as topoisomerase.[\[1\]](#)[\[2\]](#) Amsacrine, an acridine derivative, was the first synthetic topoisomerase II poison approved for clinical use.[\[12\]](#)

While ACMA itself is not a frontline anticancer drug, its core structure is a valuable scaffold. Research has shown that derivatives of 9-aminoacridine can induce cell cycle arrest and apoptosis in various cancer cell lines.[12][13][14] Studies have explored the cytostatic activity of 2-methoxy-6-chloro-9-acridinyl derivatives, demonstrating their potential against melanoma cells.[15] The development of novel acridine derivatives aims to enhance efficacy, improve bioavailability, and reduce the side effects associated with this class of compounds.[16][17]



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Caption: Generalized pathway for acridine derivatives in cancer therapy.

Synthesis & Characterization

The synthesis of 9-aminoacridine derivatives typically involves a multi-step process. A common and established method is the modified Ullmann-Goldberg reaction followed by cyclization and subsequent amination.

General Synthetic Pathway:

- **Condensation:** An o-chlorobenzoic acid is condensed with a substituted aniline (e.g., p-anisidine) in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate.[\[14\]](#)
- **Cyclization:** The intermediate is then treated with a dehydrating/chlorinating agent, most commonly phosphorus oxychloride (POCl_3), to induce cyclization and form the 9-chloroacridine core.[\[14\]](#)
- **Amination:** The final step involves the nucleophilic substitution of the chlorine atom at position 9 with an amino group to yield the 9-aminoacridine product.

This versatile synthesis allows for the introduction of various substituents on the acridine rings to modulate the compound's biological activity and physicochemical properties.[\[18\]](#)[\[19\]](#)

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize concentrations and incubation times based on their specific experimental system.

Protocol: Visualization of Nuclear DNA using ACMA

Objective: To stain and visualize the nuclei of cultured mammalian cells.

Materials:

- ACMA (stock solution of 1 mg/mL in methanol)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)

- Cultured cells on glass coverslips
- Fluorescence microscope with DAPI/blue filter set (Excitation ~410 nm, Emission ~475 nm)

Methodology:

- Cell Culture: Grow cells to desired confluency on sterile glass coverslips in a petri dish.
- Fixation: Aspirate the culture medium. Wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.
- Washing: Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.
- Staining: Prepare a working solution of ACMA at 1-5 µg/mL in PBS. Aspirate the permeabilization buffer and add the ACMA working solution. Incubate for 20-30 minutes at room temperature, protected from light.
- Final Washes: Aspirate the staining solution and wash the coverslips three times with PBS to remove unbound dye.
- Mounting & Visualization: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Visualize using a fluorescence microscope. The nuclei should exhibit bright blue-green fluorescence.

Protocol: Measurement of Proton Gradient in Vesicles

Objective: To measure the formation of a pH gradient in isolated membrane vesicles (e.g., bacterial inner membrane vesicles or reconstituted proteoliposomes).

Materials:

- ACMA (stock solution of 1 mg/mL in methanol)
- Suspension of membrane vesicles in a suitable buffer (e.g., HEPES-KOH, pH 7.5)

- Substrate to initiate proton pumping (e.g., ATP for an ATPase, or an oxidizable substrate like NADH for respiratory chain complexes)
- Fluorometer capable of time-course measurements (Excitation ~411 nm, Emission ~475 nm)

Methodology:

- **Fluorometer Setup:** Set the fluorometer to the specified excitation and emission wavelengths. Set up a kinetic read to measure fluorescence over time.
- **Sample Preparation:** In a fluorescence cuvette, add the assay buffer. Add the vesicle suspension to a final concentration of ~50-100 μg protein/mL. Add ACMA to a final concentration of 0.5-2 μM .
- **Baseline Measurement:** Place the cuvette in the fluorometer and begin recording the baseline fluorescence. The signal should be stable.
- **Initiation of Proton Pumping:** While recording, inject the substrate (e.g., a small volume of concentrated ATP or NADH) into the cuvette and mix gently.
- **Data Acquisition:** Continue recording the fluorescence signal. The formation of a pH gradient (acidic inside the vesicles) will cause ACMA to accumulate and its fluorescence to be quenched, resulting in a decrease in the measured signal.
- **Analysis:** The initial rate of fluorescence quenching is proportional to the initial rate of proton pumping. The total change in fluorescence (ΔF) can be used to calculate the magnitude of the pH gradient. An uncoupler (like FCCP) can be added at the end to dissipate the gradient, which should cause the fluorescence to return to its initial baseline, validating the measurement.

Conclusion

6-Chloro-2-methoxy-9-acridinamine (ACMA) is a powerful and versatile molecule for life sciences research. Its robust utility as a fluorescent probe for both DNA visualization and the measurement of transmembrane pH gradients has solidified its place in cell biology, biochemistry, and bioenergetics. Furthermore, its inherent biological activities and its role as a foundational scaffold for developing new enzyme inhibitors and anticancer agents highlight its

ongoing importance in medicinal chemistry and drug discovery. This guide provides the technical foundation for researchers to effectively harness the multifaceted capabilities of ACMA in their experimental pursuits.

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